Product packaging for fosinopril(Cat. No.:)

fosinopril

Cat. No.: B1204618
M. Wt: 563.7 g/mol
InChI Key: BIDNLKIUORFRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspective on Angiotensin-Converting Enzyme Inhibitor Development

The evolution of ACE inhibitors marks a significant turning point in cardiovascular medicine, stemming from the discovery of the renin-angiotensin system over a century ago and the subsequent identification of ACE. Early research in the 1970s, spurred by the discovery that the venom of the Brazilian pit viper Bothrops jararaca contained a potent ACE inhibitor (teprotide), laid the groundwork for developing synthetic, orally active ACE inhibitors. tandfonline.comwikipedia.org This led to the development of captopril (B1668294) in 1975, the first orally active ACE inhibitor, which was launched for clinical use in the USA in 1981. tandfonline.com Enalapril (B1671234), a non-sulfhydryl-containing ACE inhibitor, followed two years later. tandfonline.com These early successes demonstrated the efficacy of ACE inhibitors in managing hypertension and subsequently in preventing and treating other cardiovascular disorders, including congestive heart failure and diabetic nephropathy. tandfonline.com The development of subsequent generations of ACE inhibitors aimed to improve their pharmacokinetic profiles, enhance tissue penetration, and refine their side effect profiles.

Fosinopril's Unique Phosphinic Acid Moiety and Prodrug Status

This compound (B1673572) stands out among ACE inhibitors due to its distinctive chemical structure, specifically its phosphinic acid moiety. nih.govwikipedia.orgresearchgate.netebi.ac.uk Unlike many other ACE inhibitors that contain sulfhydryl or carboxylate groups responsible for zinc binding at the active site of ACE, this compound is a phosphinic acid-containing ester prodrug. nih.govebi.ac.uknih.govdrugbank.comhmdb.canih.gov This means that this compound itself is largely inactive and must undergo rapid hydrolysis in vivo to its active diacid metabolite, fosinoprilat (B1673573). nih.govwikipedia.orgebi.ac.uknih.govdrugbank.comhmdb.canih.govnih.govmims.comhres.cadrugbank.comnih.gov This hydrolysis primarily occurs in the gastrointestinal mucosa and liver, converting the phosphinate ester group to the corresponding phosphinic acid, fosinoprilat. drugbank.comnih.govmims.comhres.ca Fosinoprilat then competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. nih.govdrugbank.comhmdb.canih.govmims.comhres.cadrugbank.comdrugs.com

A notable characteristic of fosinoprilat is its compensatory dual route of elimination, being cleared by both the liver and kidneys. wikipedia.orgnih.govnih.govmims.comnih.govoup.com This dual excretion pathway differentiates it from other ACE inhibitors like enalapril and lisinopril (B193118), which are primarily renally excreted. nih.govoup.com This property is particularly significant in patients with impaired renal function, as increased hepatic clearance can compensate for reduced renal clearance, minimizing drug accumulation. wikipedia.orgnih.govnih.govoup.com

Significance of this compound in Preclinical Pharmacological Research

Preclinical pharmacological research on this compound has primarily focused on elucidating its mechanism of action, pharmacokinetic profile, and its effects on various physiological systems, particularly the renin-angiotensin-aldosterone system (RAAS). Studies have demonstrated that fosinoprilat, the active metabolite, effectively inhibits ACE, leading to decreased levels of angiotensin II, reduced vasoconstriction, and diminished aldosterone (B195564) secretion. nih.govdrugbank.commims.comhres.cadrugs.com This inhibition of ACE also results in an increase in plasma renin activity due to a loss of feedback inhibition. drugbank.commims.comhres.ca

Preclinical investigations have also explored this compound's impact beyond its direct effects on blood pressure. For instance, studies in animal models have evaluated its role in preventing conditions such as tactile allodynia in streptozotocin-induced diabetic rats, suggesting broader pharmacological implications for RAAS modulators in pain management. researchgate.net Research has also highlighted this compound's ability to reduce pulmonary capillary wedge pressure, mean arterial blood pressure, and mean right atrial pressure, while increasing stroke volume index and cardiac index in heart failure models. nih.gov

Research Trajectories in this compound Investigations

Research trajectories involving this compound have encompassed a range of investigations, from its fundamental pharmacodynamics and pharmacokinetics to its comparative efficacy and potential in specific patient populations or disease states. Studies have compared this compound's efficacy with other ACE inhibitors, such as enalapril and lisinopril, particularly concerning its unique elimination profile in patients with renal impairment. nih.govoup.com

For instance, comparative studies have shown that this compound exhibits significantly less accumulation than enalapril and lisinopril in patients with chronic renal insufficiency, a crucial finding for managing cardiovascular conditions in this vulnerable population. oup.com

ACE InhibitorAccumulation Index (Renal Impairment) oup.com
This compound1.27
Enalapril1.77
Lisinopril2.62

Further research has investigated this compound's effects in specific cardiovascular contexts. The this compound in Acute Myocardial Infarction Study (FAMIS) explored the impact of early this compound treatment on left ventricular remodeling and long-term clinical outcomes in patients with anterior acute myocardial infarction (AMI). nih.govoup.com While the study observed a trend toward a reduction in the combined occurrence of death and congestive heart failure in the this compound group after two years, it did not reach statistical significance for mortality alone. oup.com

StudyPrimary FocusKey Findings (Preclinical/Clinical)
This compound Efficacy/Safety Trial (FEST) nih.govHeart FailureImproved exercise tolerance and attenuated clinical deterioration in patients with heart failure. nih.gov
This compound Acute Myocardial Infarction Study (FAMIS) nih.govoup.comAcute Myocardial Infarction (AMI)Early treatment benefits patients with AMI and prevents left ventricular remodeling; trend towards reduction in combined death and CHF after 2 years. nih.govoup.com
Diabetic Nephropathy Randomized Clinical Trial nih.govDiabetic NephropathyCombined treatment with losartan (B1675146) reduced 24-hour total urine protein excretion, serum creatinine, and BUN. nih.gov
HIV-associated Nephropathy (HIVAN) Cohort Study taylorandfrancis.comHIV-associated NephropathySignificantly longer renal survival (time to ESRD) in patients treated with this compound compared to placebo. taylorandfrancis.com
This compound in Dialysis (FOSIDIAL) taylorandfrancis.comresearchgate.netCardiovascular Events in ESRDHypertensive patients on this compound had a higher drop in pre-dialysis SBP; no significant benefit on primary CVE endpoint in overall intent-to-treat, but trends suggest lower risk after risk factor adjustment. taylorandfrancis.comresearchgate.net

These research trajectories underscore this compound's continued relevance in academic inquiry, particularly in understanding the nuances of ACE inhibition and its therapeutic applications in complex cardiovascular and renal pathologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46NO7P B1204618 fosinopril

Properties

IUPAC Name

4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDNLKIUORFRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861108
Record name 4-Cyclohexyl-1-({[2-methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Chemical Foundation of Fosinopril Action

Fosinopril (B1673572) as a Phosphinic Acid-Containing Ester Prodrug

This compound is classified as a phosphinic acid-containing ester prodrug. A prodrug is an inactive compound that undergoes metabolic conversion within the body to yield a pharmacologically active drug nih.govhmdb.caebi.ac.uktandfonline.com. In the case of this compound, this design allows for improved absorption and stability before it is transformed into its active form, fosinoprilat (B1673573) nih.govhmdb.caebi.ac.ukasianjpr.com. Unlike some other ACE inhibitors that utilize sulfhydryl or carboxyl moieties for zinc binding, this compound is unique among marketed ACE inhibitors for containing a phosphonate (B1237965) (or phosphinic acid) group asianjpr.comwikipedia.orgnih.gov. This phosphinic acid moiety is crucial for the drug's mechanism of action, becoming unmasked upon hydrolysis of the ester linkage nih.govebi.ac.uknih.gov.

Structural Features of this compound and its Active Metabolite, Fosinoprilat

This compound, with the molecular formula C₃₀H₄₆NO₇P and a molecular weight of 563.7 g/mol (for the free acid form) or 585.65 g/mol (as this compound sodium) nih.govwikipedia.orgnih.govdrugs.comscbt.com, is an ester prodrug. Its structure incorporates a L-proline derivative, a cyclohexyl group, a 4-phenylbutyl chain, and a key phosphinate ester group nih.govhmdb.caebi.ac.ukuni.lu.

The active metabolite, fosinoprilat, is formed by the hydrolysis of the ester group in this compound nih.govasianjpr.comdrugs.comdrugbank.comnih.gov. Fosinoprilat has the molecular formula C₂₃H₃₄NO₅P and a molecular weight of 435.49 g/mol drugbank.comnih.govuni.lufda.gov. The primary structural difference between this compound and fosinoprilat lies in the conversion of the phosphinate ester in this compound to a phosphinic acid group in fosinoprilat ebi.ac.uknih.govdrugbank.comnih.gov. This phosphinic acid group is essential for its inhibitory activity against ACE nih.govdrugbank.comnih.gov.

Key structural features of this compound and fosinoprilat are summarized in the table below:

FeatureThis compoundFosinoprilat
Molecular Formula C₃₀H₄₆NO₇P nih.govscbt.comC₂₃H₃₄NO₅P drugbank.comuni.lufda.gov
Molecular Weight 563.7 g/mol (free acid) nih.govscbt.com / 585.65 g/mol (sodium salt) nih.govdrugs.com435.49 g/mol drugbank.comfda.gov
Key Functional Group Phosphinate ester nih.govebi.ac.ukPhosphinic acid drugbank.comnih.gov

Bioconversion of this compound to Fosinoprilat: Hydrolysis Pathways

The conversion of this compound to its active metabolite, fosinoprilat, is a crucial biotransformation process that occurs rapidly and completely within the body nih.govmims.commims.comdrugs.comhres.ca. This activation primarily takes place through enzymatic hydrolysis of the ester group nih.govasianjpr.comdrugs.comdrugbank.comdrugs.comsmpdb.ca. The esterases responsible for this cleavage are found predominantly in the gastrointestinal mucosa and the liver asianjpr.commims.commims.comdrugs.comhres.canps.org.au.

After oral administration, this compound is absorbed, and then its phosphinate ester group is hydrolyzed in vivo to yield fosinoprilat, the active phosphinic acid asianjpr.comnih.govnih.gov. Studies with radiolabeled this compound have shown that approximately 75% of the radioactivity in plasma is present as active fosinoprilat drugs.comdrugs.comhres.ca. The extent of this hydrolysis is generally unaffected even in patients with impaired liver function, although the rate of hydrolysis might be slowed drugs.comhres.canps.org.au.

Zinc-Binding Properties of Fosinoprilat at the Angiotensin-Converting Enzyme Active Site

Fosinoprilat exerts its pharmacological effect by competitively inhibiting angiotensin-converting enzyme (ACE) asianjpr.comnih.govmims.comdrugs.com. ACE is a zinc metalloprotein, meaning it contains a zinc ion in its active site that is crucial for its catalytic activity nih.govfrontiersin.orgresearchgate.net. The enzyme catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II nih.govmims.comdrugs.comsmpdb.ca.

Fosinoprilat's mechanism of action involves its strong binding to this zinc ion within the ACE active site nih.govdrugbank.comnih.govnih.gov. Unlike other ACE inhibitors that may use sulfhydryl (e.g., captopril) or carboxyl (e.g., enalaprilat, lisinopril) groups for zinc chelation, fosinoprilat uniquely employs its phosphinic acid moiety to bind to the catalytic zinc ion nih.govfrontiersin.org. This interaction is critical for inhibiting ACE's activity, thereby preventing the formation of angiotensin II and contributing to its therapeutic effects nih.govmims.comdrugs.com.

Structural analyses have revealed that fosinoprilat binds to the active site zinc ion through one of its phosphine (B1218219) group's oxygen atoms frontiersin.orgresearchgate.netnih.gov. Other parts of the fosinoprilat molecule engage in additional interactions, such as hydrogen bonds and hydrophobic interactions, with specific residues within the ACE active site, including the S1 and S2 subsites frontiersin.orgnih.gov. These multiple interactions contribute to fosinoprilat's high affinity for ACE nih.gov.

Mechanistic Elucidation of Fosinoprilat Activity

Angiotensin-Converting Enzyme (ACE) Inhibition: A Competitive Mechanism

Fosinoprilat (B1673573) functions as a potent and specific competitive inhibitor of angiotensin-converting enzyme (ACE). ahajournals.org This inhibition is central to its therapeutic action. ACE is a key zinc-dependent dipeptidyl carboxypeptidase involved in the renin-angiotensin-aldosterone system (RAAS) and the metabolism of bradykinin (B550075). Fosinoprilat competes with the natural substrate of ACE, angiotensin I, for binding to the enzyme's active site. researchgate.net This competitive inhibition prevents the conversion of angiotensin I to angiotensin II.

The inhibitory activity of fosinoprilat has been quantified in various studies. For instance, at 2 to 12 hours after single doses of 10 to 40 mg of fosinopril (B1673572), serum ACE activity was inhibited by ≥90%. nih.gov Even at 24 hours post-dose, ACE activity remained significantly suppressed. nih.gov

Inhibition of Serum ACE Activity by Fosinoprilat (at 24 hours post-dose)

This compound DosePercentage of ACE Activity Suppression
10 mg85%
20 mg93%
40 mg93%
nih.gov

Modulation of the Renin-Angiotensin-Aldosterone System (RAAS) Cascade

The primary consequence of ACE inhibition by fosinoprilat is the modulation of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular function.

By competitively binding to ACE, fosinoprilat directly blocks the conversion of the decapeptide angiotensin I to the potent octapeptide vasoconstrictor, angiotensin II. nih.govnih.gov This reduction in angiotensin II levels is a cornerstone of fosinoprilat's therapeutic effect, leading to decreased peripheral vascular resistance.

Angiotensin II is a primary stimulus for the secretion of aldosterone (B195564) from the adrenal cortex. Consequently, the fosinoprilat-induced reduction in angiotensin II levels leads to a decrease in aldosterone secretion. ahajournals.orgnih.gov This, in turn, reduces the sodium and water retention typically promoted by aldosterone, contributing to the blood pressure-lowering effects.

The inhibition of angiotensin II production by fosinoprilat disrupts the negative feedback loop that angiotensin II normally exerts on renin secretion from the kidneys. nih.govdroracle.ai The removal of this negative feedback leads to a compensatory increase in plasma renin activity (PRA). nih.gov Clinical studies have demonstrated a significant rise in PRA following this compound administration. For example, in one study, resting PRA increased from 0.94 ng/mL/hr on placebo to 4.72 ng/mL/hr on this compound. nih.gov During exercise, the increase was from 2.06 ng/mL/hr to 10.39 ng/mL/hr. nih.gov Another study observed a -30% change in the aldosterone/plasma renin activity ratio in patients taking this compound. ahajournals.org

Effect of this compound on Plasma Renin Activity (PRA)

ConditionPRA (ng/mL/hr) - PlaceboPRA (ng/mL/hr) - this compoundP-value
Resting0.944.72<0.005
Exercise2.0610.39<0.005
nih.gov

Interaction with Kininase II and Bradykinin Metabolism

Angiotensin-converting enzyme is also known as kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator. researchgate.net By inhibiting ACE, fosinoprilat also inhibits the degradation of bradykinin, leading to its accumulation. researchgate.net Increased levels of bradykinin contribute to the therapeutic effects of fosinoprilat by promoting vasodilation, which further helps to lower blood pressure.

Cellular and Molecular Specificity of ACE-Fosinoprilat Interaction

This compound contains a unique phosphinate group that is capable of specific binding to the active site of angiotensin-converting enzyme. This phosphinic acid group is believed to mimic the tetrahedral intermediate of peptide hydrolysis, allowing for strong binding to the zinc atom within the ACE active site.

Human somatic ACE (sACE) has two catalytically active domains: the N-domain and the C-domain. Research has shown that fosinoprilat exhibits a high affinity for both domains, with Ki values in the low nanomolar range. However, it displays a notable selectivity for the C-domain.

Inhibitory Constants (Ki) of Fosinoprilat for ACE Domains

ACE DomainKi (nM)
nACE (N-domain)4.11 ± 0.38
cACE (C-domain)0.15 ± 0.01

This preferential binding to the C-domain is attributed to altered hydrophobic interactions within the enzyme's active site. The detailed structural analysis of the nACE- and cACE-fosinoprilat complexes provides a basis for understanding the molecular features that confer this domain selectivity.

Pharmacokinetics of Fosinopril: Non Clinical Investigations

Absorption Characteristics of Fosinopril (B1673572)

The absorption profile of this compound has been thoroughly investigated in preclinical settings, revealing specific sites and general characteristics of its uptake.

Site of Absorption: Duodenum and Jejunum

Non-clinical studies confirm that the primary site of absorption for this compound following oral administration is the proximal small intestine, specifically the duodenum and jejunum. nih.govhres.cadrugs.comhres.camedsinfo.com.aufda.gov This anatomical specificity plays a crucial role in the initial uptake of the prodrug.

Rate and Extent of Absorption in Preclinical Models

Table 1: this compound Absorption Characteristics

CharacteristicValue/ObservationSource
Primary Site of AbsorptionProximal small intestine (duodenum/jejunum) nih.govhres.cadrugs.comhres.camedsinfo.com.aufda.gov
Absolute Absorption (Oral Dose)~36% nih.govhres.cadrugs.comhres.cafda.govmims.commims.com
Effect of Food on AbsorptionRate slowed, extent unaffected nih.govhres.cadrugs.comhres.camedsinfo.com.aufda.govdrugs.commedicines.org.au
Time to Peak Concentration (Fosinoprilat)~3 hours drugs.comhres.camedsinfo.com.aufda.govmims.commims.comhres.ca

Distribution Studies of Fosinoprilat (B1673573)

Once absorbed and converted to its active metabolite, fosinoprilat, its distribution throughout the body has been characterized through various preclinical investigations.

Plasma Protein Binding Dynamics

Fosinoprilat exhibits high plasma protein binding, with approximately 95% to 99.4% of the active metabolite bound to plasma proteins. drugs.comhres.camedsinfo.com.aufda.govmims.commims.comdrugs.comhres.ca It has a relatively small volume of distribution and demonstrates negligible binding to cellular components in the blood. drugs.comhres.camedsinfo.com.aufda.govhres.ca

Table 2: Fosinoprilat Plasma Protein Binding

ParameterValue/ObservationSource
Plasma Protein Binding~95% - 99.4% drugs.comhres.camedsinfo.com.aufda.govmims.commims.comdrugs.comhres.ca
Volume of DistributionRelatively small drugs.commedsinfo.com.aufda.govhres.ca
Binding to Cellular ComponentsNegligible drugs.commedsinfo.com.aufda.govhres.ca

Placental Transfer Studies in Pregnant Animals

Investigations in pregnant animals have shown that fosinoprilat does cross the placenta. hres.cadrugs.comhres.cafda.govmims.commims.comdrugs.comhres.ca This finding is significant for understanding potential fetal exposure to the active metabolite during gestation.

Metabolic Pathways and Biotransformation of this compound

This compound is an inactive precursor that is rapidly and completely hydrolyzed in vivo to its principal active metabolite, fosinoprilat. This biotransformation primarily occurs in the gastrointestinal mucosa and the liver drugbank.comhres.canih.govunilab.com.ph.

Hydrolysis to Fosinoprilat by Esterases in Gastrointestinal Mucosa and Liver

The activation of this compound to fosinoprilat is mediated by esterases. This hydrolysis process takes place predominantly in the gastrointestinal mucosa and the liver drugbank.comhres.canih.govunilab.com.phdrugs.comrxlist.com. Fosinoprilat is the active diacid form that then exerts its inhibitory effect on ACE unilab.com.phnih.govdrugbank.com.

Identification of Hydroxylated and Glucuronidated Metabolites

Following oral administration of radiolabeled this compound, plasma radioactivity reveals the presence of several metabolites. Approximately 75% of the radioactivity in plasma is attributed to active fosinoprilat drugs.comfda.govmpa.sehres.cahres.ca. Additionally, 20% to 30% is present as a glucuronide conjugate of fosinoprilat, and 1% to 5% as a p-hydroxy metabolite of fosinoprilat drugs.comfda.govmpa.sehres.cahres.caresearchgate.net.

It has been observed that this compound, rather than fosinoprilat, appears to be the precursor for these glucuronide and p-hydroxy metabolites, as fosinoprilat is not biotransformed after intravenous administration nih.govdrugs.comfda.govnps.org.au. In rats, the p-hydroxy metabolite of fosinoprilat demonstrates comparable ACE inhibitory potency to fosinoprilat itself, whereas the glucuronide conjugate is devoid of ACE inhibitory activity drugs.comdrugs.comfda.govhres.cahres.ca.

Table 1: this compound Metabolites Identified in Plasma

MetaboliteApproximate Percentage in Plasma (after oral dose)ACE Inhibitory Activity (in rats)Precursor
Fosinoprilat75%ActiveThis compound
Fosinoprilat Glucuronide20-30%Devoid of activityThis compound
Fosinoprilat p-hydroxy metabolite1-5%As potent as fosinoprilatThis compound

Comparative Metabolic Profiles in Human and Rat Liver Microsomes

Studies investigating the metabolic profiles of this compound and fosinoprilat using human and rat liver microsomes have revealed species-specific differences. With human liver microsomes, this compound is metabolized through hydroxylation, glucuronidation, and hydrolysis to fosinoprilat nih.govresearchgate.netresearchgate.net. Fosinoprilat itself undergoes further hydroxylation and glucuronidation in human liver microsomes researchgate.net.

However, the hydrolysis of this compound to fosinoprilat has been observed to be more efficient in rat liver microsomes compared to human liver microsomes nih.govresearchgate.netresearchgate.net. Consequently, a greater number of hydroxylated fosinoprilat metabolites were detected when rat liver microsomes were utilized nih.govresearchgate.net. Notably, glucuronidation of this compound was not observed in rat liver microsomes nih.govresearchgate.net.

Role of Carboxylesterases in Prodrug Activation

The primary enzyme class responsible for the metabolism of this compound to its active form, fosinoprilat, in the liver is carboxylesterases unilab.com.phdrugs.comrxlist.comnih.gov. This enzymatic hydrolysis by carboxylesterases is the key mechanism underlying the prodrug activation of this compound drugbank.comnih.govtandfonline.comsmpdb.ca.

Elimination Mechanisms of this compound and Fosinoprilat

This compound and its active metabolite, fosinoprilat, are eliminated from the body through a dual excretion pathway involving both the liver and the kidneys hres.caunilab.com.phdrugs.comdrugs.comfda.govnih.govwikipedia.orgwikidoc.org.

Dual Renal and Hepatobiliary Excretion Routes

After oral administration of radiolabeled this compound, approximately half of the absorbed dose is excreted in the urine, with the remainder excreted in the feces via hepatobiliary routes drugbank.comhres.caunilab.com.phdrugs.comdrugs.comfda.govwikipedia.orgwikidoc.org. This dual elimination mechanism is a distinctive characteristic of fosinoprilat nih.govresearchgate.netwikipedia.orgscilit.com.

This compensatory elimination pathway is particularly significant in cases of impaired renal or hepatic function. When renal elimination is diminished, hepatobiliary elimination partially compensates, and vice versa unilab.com.phdrugs.comnih.govdrugs.comfda.govnih.govwikipedia.orgwikidoc.orgscilit.comoup.com. This compensatory mechanism helps maintain the total body clearance of fosinoprilat, even in patients with various degrees of renal insufficiency, including end-stage renal disease unilab.com.phdrugs.comdrugs.comfda.govnih.govwikidoc.org. Fosinoprilat is poorly removed from the body by hemodialysis or peritoneal dialysis hres.cadrugs.comdrugs.comfda.gov.

Table 2: Elimination Routes of this compound and Fosinoprilat

CompoundPrimary Elimination RoutesApproximate Excretion Distribution (after oral dose)Compensatory MechanismDialysis Removal
This compoundHepatic (metabolism to fosinoprilat)N/AN/AN/A
FosinoprilatRenal, Hepatobiliary~50% urine, ~50% fecesYes, in organ impairmentPoor

Role of Multidrug Resistance-Associated Protein 2 (MRP2) Transporters in Efflux

Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter, plays a significant role in the efflux and disposition of various drugs and endogenous compounds, including this compound. wikipedia.orgwikipedia.orgwikipedia.org

In vitro investigations utilizing Madin-Darby canine kidney (MDCK) cells transfected with the human MRP2 gene have demonstrated that this compound is a potential substrate for MRP2. This compound exhibited 2.4-fold less toxicity to MRP2-transfected cells compared to mock-transfected cells, suggesting active efflux by the transporter. wikipedia.orgwikipedia.orgwikipedia.org Furthermore, this compound was effluxed more rapidly from MRP2-expressing cells, with only 13% of the dosed this compound retained after 20 minutes, in contrast to 60% retention in control cells. wikipedia.org

Co-incubation studies in vitro explored potential drug-drug interactions involving MRP2. When this compound was co-incubated with other known or suspected MRP2 substrates, its retention within the cells increased. Specifically, retention of this compound increased by 2-fold when co-incubated with desloratadine (B1670295), by 4.7-fold with loratadine (B1675096), and by 2-fold with methotrexate (B535133). These findings suggest that competitive inhibition for MRP2 transport can occur, indicating a potential for drug-drug interactions. wikipedia.orgwikipedia.orgwikipedia.org

Table 1: In Vitro Efflux and Retention of this compound in MRP2-Expressing Cells

Cell TypeThis compound Toxicity (Fold less toxic vs. control)This compound Retention after 20 min (%)
MRP2-transfected MDCK2.4 wikipedia.orgwikipedia.orgwikipedia.org13 wikipedia.org
Mock-transfected (Control)160 wikipedia.org

Table 2: Influence of Co-incubation with MRP2 Substrates on this compound Retention (In Vitro)

Co-incubated DrugThis compound Retention (Fold Increase)
Desloratadine2 wikipedia.orgwikipedia.orgwikipedia.org
Loratadine4.7 wikipedia.orgwikipedia.orgwikipedia.org
Methotrexate2 wikipedia.orgwikipedia.orgwikipedia.org

In vivo studies conducted in FVB wild-type and FVB/Mrp2(-/-) knockout mice further elucidated the role of Mrp2 in this compound disposition. In mice lacking the Mrp2 transporter, drug levels of this compound were observed to be reduced in the intestine by 1.5-fold, while significantly increased in the liver (2.1-fold), serum (2.9-fold), and kidneys (3-fold). wikipedia.orgwikipedia.orgwikipedia.org This suggests that in the absence of functional Mrp2, the body compensates by favoring urinary excretion of this compound over its normal fecal elimination pathway. wikipedia.org

Influence of Renal and Hepatic Impairment on Fosinoprilat Clearance in Animal Models

The unique dual elimination pathway of fosinoprilat, involving both the liver and kidneys, is particularly relevant when considering the impact of organ impairment on its clearance.

Renal Impairment: In animal models, and consistently observed in clinical contexts, impaired renal function significantly affects fosinoprilat clearance. The total body clearance of fosinoprilat in subjects with impaired renal function (creatinine clearance < 80 mL/min/1.73m²) is approximately 50% slower compared to those with normal renal function. mims.commims.comfishersci.canih.govmims.com However, due to the compensatory mechanism of hepatobiliary elimination, the total body clearance of fosinoprilat does not differ appreciably even with severe degrees of renal insufficiency, including end-stage renal failure (creatinine clearance values < 10 mL/min/1.73 m²). mims.commims.comfishersci.canih.govmims.com A modest increase in plasma area under the curve (AUC) levels, typically less than two times that observed in individuals with normal renal function, has been noted across various degrees of renal insufficiency. mims.comfishersci.ca Fosinoprilat is not effectively removed by dialysis; clearance by hemodialysis and peritoneal dialysis averages only 2% and 7%, respectively, of urea (B33335) clearances. mims.commims.comfishersci.camims.comfishersci.se

Table 3: Impact of Organ Impairment on Fosinoprilat Pharmacokinetics

Impairment TypeEffect on Fosinoprilat Total Body ClearanceEffect on Fosinoprilat AUCEffect on this compound Hydrolysis Rate
Renal Impairment~50% slower (compensated by liver) mims.commims.comfishersci.canih.govmims.comModest increase (<2x) mims.comfishersci.caNot applicable (affects clearance of metabolite)
Hepatic Impairment~50% slower fishersci.canih.gov50-100% increase mims.comguidetopharmacology.orgMay be slowed, but extent unchanged nih.govmims.comfishersci.caguidetopharmacology.orgnih.govfishersci.se

Pharmacodynamics of Fosinopril: Preclinical and Mechanistic Studies

Comparative Preclinical Pharmacological Profiles

Assessment of ACE Inhibition Potency in In Vitro and In Vivo Systems

In Vitro Studies: In vitro assessments have consistently demonstrated the potent ACE inhibitory activity of fosinoprilat (B1673573). For instance, SQ 27519, the active moiety of fosinopril (B1673572), was found to be a potent inhibitor of purified rabbit lung ACE, exhibiting an IC50 (half maximal inhibitory concentration) of 11 nM nih.gov. Studies involving Anopheles gambiae ACE2 (AnoACE2) reported an IC50 of 35 nM for fosinoprilat, whereas the prodrug this compound showed a considerably higher IC50 of 326 nM, highlighting the importance of its metabolic activation whiterose.ac.uk.

Human ACE possesses two distinct active catalytic sites, referred to as the N- and C-domains, both of which are capable of hydrolyzing angiotensin I and bradykinin (B550075) ahajournals.org. In vitro investigations have indicated that fosinoprilat exhibits a slight selectivity for the N-domain of ACE ahajournals.org.

In Vivo Studies: In vivo studies in normotensive subjects have further elucidated the inhibitory profile of this compound. A study comparing this compound with omapatrilat (B1677282) found that a single oral dose of 20 mg this compound appeared to be more specific for the N-domain than the C-domain in vivo ahajournals.org. This selectivity was evidenced by significantly higher plasma and urine concentrations of N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), a physiological substrate specifically cleaved by the N-domain ahajournals.org. Furthermore, serum ACE activity was substantially inhibited following oral administration of this compound. Inhibition levels of ≥90% were observed at 2 to 12 hours after single doses ranging from 10 to 40 mg, with sustained suppression of 85% to 93% remaining at 24 hours fda.gov.

Table 1: In Vitro ACE Inhibition Potency of Fosinoprilat

Enzyme SourceActive MoietyIC50 (nM)Reference
Purified Rabbit LungFosinoprilat11 nih.gov
Anopheles gambiae ACE2Fosinoprilat35 whiterose.ac.uk
Anopheles gambiae ACE2This compound326 whiterose.ac.uk

Molecular Interactions with ACE and Related Enzymes

Binding Site Analysis and Amino Acid Residues Involved

Fosinoprilat's potent inhibitory action stems from its specific molecular interactions within the active site of ACE. A critical aspect of its binding involves the phosphonate (B1237965) group, which forms a direct coordinate bond with the catalytic divalent zinc ion located within the enzyme's active site drugs.comnih.govwhiterose.ac.uk. This interaction is fundamental to its mechanism of action.

Further analysis of the binding interface reveals specific amino acid residues that contribute to the stability and affinity of the fosinoprilat-ACE complex. One oxygen atom of the phosphinate group of fosinoprilat interacts with tyrosine residues (Y501 in the N-domain and Y523 in the C-domain of ACE) nih.gov. Concurrently, another oxygen atom of the phosphinate group forms interactions with glutamate (B1630785) residues (E362 in the N-domain and E384 in the C-domain of ACE) nih.gov.

Detailed structural studies, such as those examining the binding of fosinoprilat to Anopheles gambiae ACE2 (AnoACE2), provide further insights into the extensive interaction network. The carboxy terminus mimic of fosinoprilat engages in interactions with Gln281, Lys511, and Tyr520, and establishes a hydrophobic interaction with His513 whiterose.ac.uk. The P2' side chain mimic extends deeply into the S2' subsite, forming significant hydrophobic interactions with Val380, His383, and Tyr523 whiterose.ac.uk. Additional hydrogen bonds are observed with His513 and Tyr523, while hydrophobic interactions involving His353, His383, and Tyr523 contribute to the binding of the P2'-P1' peptide backbone mimic whiterose.ac.uk. The terminal phenyl ring of fosinoprilat is positioned between Trp357, Ala516, and Val518, forming a close hydrophobic interaction with Trp357 whiterose.ac.uk. The active site of ACE protein is generally considered to have three active sites, with the first active site comprising amino acids such as ALA 354, GLU 384, and TYR 523, to which this compound is capable of binding researchgate.net.

Table 2: Key Amino Acid Residues Involved in Fosinoprilat-ACE Binding

Residue TypeSpecific Residues (Human ACE N/C-domain)Interaction TypeReference
TyrosineY501 (N-domain), Y523 (C-domain)Oxygen interaction (phosphinate) nih.gov
GlutamateE362 (N-domain), E384 (C-domain)Oxygen interaction (phosphinate) nih.gov
GlnGln281 (AnoACE2)Carboxy terminus mimic whiterose.ac.uk
LysLys511 (AnoACE2)Carboxy terminus mimic whiterose.ac.uk
TyrTyr520 (AnoACE2)Carboxy terminus mimic whiterose.ac.uk
HisHis513 (AnoACE2)Hydrophobic, Hydrogen bond whiterose.ac.uk
ValVal380 (AnoACE2)Hydrophobic (P2' side chain) whiterose.ac.uk
HisHis383 (AnoACE2)Hydrophobic (P2' side chain), Hydrogen bond (phosphinic acid) whiterose.ac.uk
TrpTrp357 (AnoACE2)Hydrophobic (terminal phenyl ring) whiterose.ac.uk
AlaAla516 (AnoACE2)Positioning (terminal phenyl ring) whiterose.ac.uk
ValVal518 (AnoACE2)Positioning (terminal phenyl ring) whiterose.ac.uk
AlaALA 354 (General ACE active site)Binding to active site researchgate.net
GluGLU 384 (General ACE active site)Binding to active site researchgate.net
TyrTYR 523 (General ACE active site)Binding to active site researchgate.net

Mechanisms of Enzyme-Substrate Mimicry

Fosinoprilat's mechanism of ACE inhibition is rooted in its ability to mimic the transition state of the natural substrate, angiotensin I, during its hydrolysis by ACE drugs.comdrugbank.com. The phosphinate group, a defining feature of fosinoprilat, is crucial for this mimicry drugs.com. During the enzymatic cleavage of a peptide bond, a tetrahedral intermediate is formed. Fosinoprilat's phosphinate moiety is designed to closely resemble this unstable tetrahedral transition state drugs.comdrugbank.com.

By adopting this transition-state mimicry, the phosphinate group forms a strong, stable coordinate bond with the zinc ion at the active site of ACE drugs.comdrugbank.com. This tight binding effectively blocks the catalytic site, preventing ACE from binding to and cleaving its natural substrate, angiotensin I, into angiotensin II drugs.comdrugbank.com. This competitive inhibition leads to the observed reduction in angiotensin II levels and the subsequent physiological effects.

Structure Activity Relationship Sar and Computational Design Studies of Fosinopril

Influence of Fosinopril's Chemical Structure on ACE Binding Affinity

This compound (B1673572) is a phosphinic acid-containing ester prodrug that undergoes rapid hydrolysis in the gastrointestinal mucosa and liver to its active metabolite, fosinoprilat (B1673573) nih.govdrugbank.comnih.gov. This phosphonate (B1237965) group is critical for its inhibitory action, as it is capable of chelating with the divalent zinc ion located at the catalytic center of the ACE enzyme, mimicking the tetrahedral intermediate formed during peptide hydrolysis nih.govfrontiersin.orgscholarsresearchlibrary.com. This interaction is analogous to that seen with sulfhydryl groups in other ACE inhibitors like captopril (B1668294) nih.gov.

Beyond the zinc coordination, fosinoprilat forms an extensive network of interactions with various amino acid residues within the ACE active site, including ionic, hydrogen, and hydrophobic bonds nih.gov. The molecule's structure, particularly its proline derivative and hydrophobic chain, allows it to occupy key subsites within the enzyme, specifically the S1, S2, S1', and S2' pockets frontiersin.org. Studies have shown that fosinoprilat exhibits a significantly higher affinity and inhibitory activity for the C-domain of ACE compared to the N-domain, which is predominantly involved in blood pressure regulation drugbank.comnih.govahajournals.org. This domain selectivity is an important aspect of its pharmacological profile.

Computational Modeling and Molecular Docking Studies

Computational modeling and molecular docking studies are indispensable tools in understanding the precise binding mechanisms of ACE inhibitors like this compound and in guiding the rational design of novel derivatives. These in silico approaches allow for the prediction of ligand-receptor binding modes and energies, as well as the identification of key interacting amino acid residues without extensive experimental synthesis and testing nih.govchcmj.ac.inmdpi.commdpi.com. Software such as VLife MDS 3.0, Autodock4, and PLANTS have been utilized for these simulations, often employing crystal structures of ACE obtained from protein data banks (e.g., PDB ID: 1R4L, 4BZS, 1O86, 3BKK) nih.govchcmj.ac.inmdpi.comrsc.orgresearchgate.net.

Prediction of Ligand-Receptor Binding Modes and Energies

Molecular docking simulations predict how fosinoprilat precisely fits into the active site of ACE. These studies reveal that fosinoprilat binds to ACE in a highly ordered and extended conformation frontiersin.org. The binding affinity is often quantified by docking scores or free energy of binding, where a more negative score typically indicates a stronger binding interaction nih.govmdpi.comresearchgate.net. For instance, this compound has been predicted to exhibit a strong binding affinity for ACE, with an S score of -18.9225 in some studies, indicating robust interaction with the enzyme mdpi.com.

Identification of Key Interacting Amino Acid Residues

The phosphonate group of fosinoprilat directly coordinates with the catalytic zinc ion in the ACE active site nih.govfrontiersin.orgscholarsresearchlibrary.com. Specific oxygen atoms within the phosphonate group form interactions with residues such as Y501/Y523 and E362/E384, depending on the ACE domain (N or C) frontiersin.org.

Beyond the zinc coordination, fosinoprilat engages in a variety of interactions with surrounding amino acid residues. These include hydrogen bonds and hydrophobic interactions nih.govfrontiersin.orgresearchgate.net. Key interacting residues identified through computational studies include:

Zinc coordination: Catalytic Zn²⁺ ion nih.govfrontiersin.orgscholarsresearchlibrary.com.

Hydrogen bonds: Y501/Y523, E362/E384 (with phosphonate oxygens) frontiersin.org. Other residues like Glu384, Lys511, and Tyr520 are also involved in hydrogen bonding with various parts of the inhibitor frontiersin.orgrsc.orgnih.gov.

Hydrophobic interactions: Fosinoprilat interacts with a hydrophobic pocket formed by residues such as SER333, TRP335, ASP336, TYR338, HIS365, TYR369, ARG500, TRP201, PRO497, TYR186, TYR111, VAL495, THR496, ARG381, and TRP198 chcmj.ac.inresearchgate.net.

These detailed interaction profiles provide a molecular-level understanding of this compound's potent ACE inhibition.

Design and Evaluation of this compound Analogs and Derivatives

The insights gained from SAR and computational studies provide a foundation for the rational design of novel this compound analogs and derivatives aimed at improving binding affinity, specificity, and potentially overcoming limitations of existing drugs nih.govchcmj.ac.innih.gov.

Strategies for Enhancing Binding Affinity and Specificity

Strategies for designing improved this compound analogs often involve modifying specific parts of its chemical structure to optimize interactions with the ACE active site. For instance, investigations into more hydrophobic C-terminal ring systems led to the development of fosinoprilat, a 4-cyclohexylproline analog of the original phosphinic acid nih.gov. The addition of hydrophobic side chains has also been explored to modulate the ionization characteristics of the molecule, which can impact its bioavailability and binding nih.gov.

Computational design methodologies have been applied to modify this compound by introducing specific functional groups, such as a COO- group attached to the cyclohexane (B81311) ring, with the objective of enhancing binding affinity to ACE chcmj.ac.in. Another significant strategy involves designing domain-selective inhibitors. Given that the C-domain of ACE is primarily responsible for blood pressure regulation, designing inhibitors with enhanced selectivity for this domain could lead to new drugs with improved safety profiles and reduced side effects compared to current-generation inhibitors that target both N- and C-domains nih.gov.

In Vitro Screening of Designed Analogs for ACE Inhibitory Activity

Following the design phase, novel this compound analogs and derivatives undergo in vitro screening to evaluate their ACE inhibitory activity. Spectrophotometric assays are a common method for this purpose nih.govsemanticscholar.orgfrontiersin.org. These assays typically involve measuring the cleavage of a synthetic substrate, such as hippuryl-glycyl-glycine (B1266453) (HGG) or Hippuryl-Histidyl-Leucine (HHL), by ACE, followed by the spectrophotometric determination of the released product (e.g., hippuric acid) nih.govfrontiersin.org. Rat lung extract or rabbit serum can serve as sources of ACE nih.govfrontiersin.org.

The inhibitory potency of the designed analogs is quantified by determining their IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of ACE activity frontiersin.org. These values are then compared to that of this compound or other established ACE inhibitors. For example, in one study, a novel this compound analog, designated Analog A2, demonstrated higher ACE inhibitory activity than this compound itself in in vitro assays nih.gov. This finding was corroborated by docking studies, where Analog A2 exhibited a minimum dock score, indicating superior binding to the receptor nih.gov.

The following table illustrates the relative ACE inhibitory activity of this compound and some of its analogs based on in vitro screening:

Table 1: Relative ACE Inhibitory Activity of this compound and Selected Analogs (In Vitro)

CompoundRelative ACE Inhibitory Activity
Analog A2Highest
This compoundHigh
Analog A1Moderate
Analog A4Moderate
Analog A3Moderate
Analog A5Low
Analog A6Lowest

This systematic approach, combining rational design with in vitro validation, is crucial for advancing the development of next-generation ACE inhibitors.

Advanced Research Methodologies and Experimental Models

In Vivo Animal Models in Fosinopril (B1673572) Research

In vivo animal models are critical for understanding the systemic effects, pharmacokinetics, and drug interactions of this compound in a living organism.

Genetically modified rodent models, particularly those with specific transporter gene knockouts, are invaluable for elucidating the role of efflux transporters in this compound's disposition.

Mrp2 Knockout Mice (FVB/Mrp2⁻/⁻): Studies using Mrp2 (Multidrug Resistance-associated protein 2) knockout mice have provided direct evidence of Mrp2's involvement in the efflux and disposition of this compound. Mrp2 is a membrane-bound transporter responsible for the efflux of various drugs and endogenous compounds. nih.govclemson.edu

In FVB/Mrp2⁻/⁻ mice dosed with this compound, drug levels were significantly altered compared to wild-type mice. This compound levels were reduced in the intestine by 1.5-fold, while they were increased in the liver (2.1-fold), serum (2.9-fold), and kidneys (3-fold). nih.govclemson.edu

These findings suggest that Mrp2 plays a role in the intestinal efflux of this compound, and in its absence, the drug's systemic exposure and renal excretion are increased. The lack of Mrp2 appears to favor this compound excretion through the urine rather than the feces. clemson.edu

The use of Mrp2 knockout mice has also helped to understand potential drug-drug interactions. For instance, in mice lacking Mrp2, this compound and methotrexate (B535133) levels were increased in serum and kidneys, further highlighting the role of Mrp2 in their elimination. clemson.educlemson.edu

Table 3: this compound Levels in Tissues of Mrp2 Knockout Mice vs. Wild-Type Mice

TissueThis compound Level Change in Mrp2⁻/⁻ Mice (vs. Wild-Type)Citation
IntestineReduced by 1.5-fold nih.govclemson.edu
LiverIncreased by 2.1-fold nih.govclemson.edu
SerumIncreased by 2.9-fold nih.govclemson.edu
KidneysIncreased by 3-fold nih.govclemson.edu

Computational Chemistry and Cheminformatics Approaches

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into the dynamic interactions between a drug and its target. These simulations help visualize drug-target interactions, predict the stability of binding, and evaluate how molecular changes can influence a drug's efficacy. researchgate.net

Recent studies have employed MD simulations to investigate this compound's interactions with various biological targets. For instance, in the context of SARS-CoV-2, unrestrained molecular dynamics simulations of 500 nanoseconds (ns) were performed for this compound, its active metabolite fosinoprilat (B1673573), and other compounds, examining their binding to the SARS-CoV-2 receptor-binding domain (RBD) and human ACE2 (hACE2) interface. nih.govrichmond.edu Based on MM-GBSA (Molecular Mechanics Generalized Born Surface Area) analysis, both this compound and fosinoprilat demonstrated favorable binding within this interface and exhibited inhibitory effects on the RBD-hACE2 interaction. nih.govrichmond.edu Further analyses, including hydrogen bonding and pairwise decomposition, suggested that this compound was a potent RBD inhibitor among the compounds tested in this specific study. nih.govrichmond.edu When simulations were initiated with the drug binding to the RBD prior to hACE2 interaction, this compound and fosinoprilat formed a stable, strongly interacting trimeric complex (RBD-drug-hACE2). nih.govrichmond.edu

In another computational study focusing on ACE inhibitors targeting the hACE2 receptor, this compound was reported to have a binding score of -5.04 kcal/mol. This study identified a specific hydrogen bond interaction between this compound and Gln96, with a distance of 4.36 Å. frontiersin.org Furthermore, this compound has been shown to strongly bind to ACE, with an S-score of -18.9225 kcal/mol in studies exploring potential inhibitors for PCSK9 using computational methods. plos.org

Table 1: Key Molecular Dynamics Simulation Findings for this compound

Target/ContextBinding Score (kcal/mol)Key Interactions (Hydrogen Bonds)Reference
SARS-CoV-2 RBD-hACE2 InterfaceFavorable binding (MM-GBSA)Suggested as "best RBD inhibitor" via H-bonding and pairwise decomposition nih.govrichmond.edu
hACE2 Receptor-5.04Gln96 (4.36 Å) frontiersin.org
ACE-18.9225 (S-score)Not specified in detail plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatics technique that establishes mathematical algorithms to predict the physicochemical properties or biological activities of chemical compounds based on their molecular structure. acs.org This approach transforms structural information into numerical descriptors, which are then correlated with observed activities using statistical and machine learning methods. acs.orgnih.gov QSAR studies are crucial for accelerating drug discovery by computationally estimating properties without extensive laboratory experimentation. acs.orgresearchgate.net

In a QSAR-like study focusing on ACE inhibitors, including this compound, the plasma protein binding degree was estimated using chromatographic hydrophobicity data and calculated lipophilicity (logP) values. drugbank.com this compound demonstrated a high plasma protein binding of 99%. drugbank.com Its calculated lipophilicity descriptor, logP(KOWWIN), was determined to be 6.61. drugbank.com Good correlations were observed between plasma protein binding values and calculated logP(KOWWIN) values (R² = 0.8026), as well as with chromatographic hydrophobicity data (C0 parameters, R² = 0.7662). drugbank.com This indicates a strong relationship between this compound's lipophilicity and its extensive binding to plasma proteins.

Table 2: QSAR-Related Physicochemical Properties and Correlations for this compound

Property/ParameterValue for this compoundCorrelation with Plasma Protein Binding (R²)Reference
Plasma Protein Binding99%N/A drugbank.com
logP(KOWWIN)6.610.8026 drugbank.com
Chromatographic Hydrophobicity (C0)N/A0.7662 drugbank.com

Interactions of Fosinopril with Biological Transport Systems and Other Compounds Mechanistic Focus

Transport Mechanisms of Fosinopril (B1673572) in Cell Cultures

The absorption and disposition of pharmaceutical compounds are significantly influenced by specialized membrane transporters. This compound's interaction with these systems has been a subject of detailed investigation, particularly in cell culture models that mimic physiological barriers.

Proton-Coupled Oligopeptide Transporters (PEPT1, PEPT2)

This compound, in its prodrug form, is actively transported by proton-coupled oligopeptide transporters, specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2), through a saturable and proton-coupled process. Research employing cultured cell lines, such as human intestinal Caco-2 cells (expressing PEPT1) and rat renal SKPT cells (expressing PEPT2), has provided substantial evidence for this interaction.

Despite these strong in vitro binding affinities, the precise extent to which PEPT transporters solely dictate the intestinal absorption and renal reabsorption of all ACE inhibitors, including this compound, remains a subject of ongoing discussion. While some studies in Xenopus lalaevis oocytes expressing PEPT1 and PEPT2 showed very low or unmeasurable electrogenic transport activity for many ACE inhibitors, including this compound, other findings consistently support the role of PEPT1 in the cellular uptake of this compound.

Table 1: Inhibition Constants (K_i) of this compound for PEPT1 and PEPT2

TransporterCell Line (Expressed Transporter)Substrate InhibitedK_i (µM)Reference
PEPT1Caco-2 cells (PEPT1)Glycylsarcosine35.5
PEPT2SKPT cells (PEPT2)Glycylsarcosine29.6
PEPT1(General affinity)110
PEPT2(General affinity)55

Apical vs. Basolateral Transport Dynamics

The intestinal absorption of this compound primarily occurs in the proximal small intestine, specifically the duodenum and jejunum. Investigations into the transepithelial transport dynamics of this compound in cell culture models, such as Caco-2 and SKPT cells, have revealed distinct characteristics between the apical and basolateral membranes.

It has been observed that the intracellular accumulation of this compound is significantly higher (3 to 4 times) when the drug is presented to the apical surface of the membrane compared to the basolateral surface. Correspondingly, the apical-to-basal flux of this compound was also found to be greater. Further kinetic analysis indicated that the apical peptide transporter possesses a substantially higher affinity for this compound than its basolateral counterpart. In Caco-2 cells, the Michaelis-Menten constant (K_m) for the apical transporter was 154 µM, whereas for the basolateral transporter, it was 458 µM (p < 0.001). Similar differences were noted in SKPT cells, with apical K_m at 22 µM and basolateral K_m at 104 µM (p < 0.001). Additionally, the uptake of this compound by the basolateral peptide transporter demonstrated reduced sensitivity to changes in the medium's pH compared to the apical peptide transporter in both cell lines.

Table 2: Apical vs. Basolateral Transport Parameters of this compound in Cell Cultures

Cell LineMembrane SurfaceK_m (µM)Intracellular Accumulation (Fold Higher Apical vs. Basolateral)pH Sensitivity (Basolateral vs. Apical)Reference
Caco-2Apical1543-4 foldLess sensitive
Caco-2Basolateral458--
SKPTApical223-4 foldLess sensitive
SKPTBasolateral104--

Mechanistic Drug-Drug Interactions at the Transporter Level

Membrane transporters play a crucial role in drug disposition and can be implicated in drug-drug interactions (DDIs). This compound's interactions with efflux transporters, particularly the multidrug resistance-associated proteins, have been investigated to understand its mechanistic DDI potential.

Competition with Other Pharmaceuticals for MRP1 and MRP2 Efflux

This compound has been identified as a potential substrate for the multidrug-resistance-associated protein 2 (MRP2, also known as ABCC2), a key efflux transporter located on the apical membranes of various epithelial cells, including those in the intestine, liver, and kidney. Studies using Madin-Darby canine kidney (MDCK) cells transfected with human MRP2 have provided direct evidence of this interaction.

In these in vitro models, this compound exhibited reduced toxicity (2.4-fold less toxic) to MRP2-transfected cells compared to mock-transfected cells, suggesting its efflux by MRP2. Furthermore, the retention of this compound was significantly lower (4.5-fold lower) in MRP2-transfected cells compared to control cells, indicating rapid efflux by MRP2. Conversely, MRP1 (ABCC1) does not appear to transport this compound.

Impact on Retention and Disposition of Co-administered Compounds

The interaction of this compound with MRP2 can lead to mechanistic drug-drug interactions, affecting the retention and disposition of co-administered compounds that are also MRP2 substrates. When this compound was co-incubated with other known or suspected MRP2 substrates in in vitro efflux studies, its retention was notably increased, indicating competitive inhibition of efflux.

Specific examples of this competitive interaction include:

Co-incubation with desloratadine (B1670295) resulted in a 2-fold increase in this compound retention.

Co-incubation with loratadine (B1675096) led to a 4.7-fold increase in this compound retention.

Co-incubation with methotrexate (B535133) caused a 2-fold increase in this compound retention.

Further in vivo investigations using FVB wild-type and FVB/Mrp2(-/-) mice have corroborated the role of MRP2 in this compound's disposition and its potential to influence co-administered drugs. In mice lacking Mrp2, this compound levels were reduced in the intestine by 1.5-fold. Concurrently, this compound levels were observed to increase in the liver (2.1-fold), serum (2.9-fold), and kidneys (3-fold). This shift in distribution suggests that in the absence of functional Mrp2, the body compensates by increasing renal excretion of this compound, and that this compound can indeed alter the retention of other co-administered drugs by modulating MRP2 activity.

Table 3: Impact of Co-administration on this compound Retention (In Vitro)

Co-administered CompoundFold Increase in this compound RetentionReference
Desloratadine2.0
Loratadine4.7
Methotrexate2.0

Table 4: this compound Levels in Mrp2 Knockout Mice vs. Wild-Type Mice (In Vivo)

Tissue/FluidFold Change in this compound Level (Mrp2(-/-) vs. Wild-Type)Reference
Intestine0.67 (reduced by 1.5-fold)
Liver2.1
Serum2.9
Kidneys3.0

Conclusion and Future Research Directions

Summary of Key Academic Contributions of Fosinopril (B1673572) Research

This compound research has yielded several key academic contributions, primarily stemming from its distinct pharmacokinetic properties and demonstrated clinical efficacy. A notable academic contribution is its dual elimination pathway, involving both renal and hepatobiliary routes wikipedia.orgnih.govmdpi.com. This characteristic differentiates this compound from many other ACE inhibitors, providing a compensatory mechanism for elimination in patients with impaired renal function and making it a safer option in such cases wikipedia.orgnih.gov.

Furthermore, academic studies have extensively documented this compound's efficacy in managing hypertension and heart failure nih.govdrugs.compatsnap.com. Landmark investigations, such as the this compound Efficacy/Safety Trial (FEST) and the this compound in Acute Myocardial Infarction Study (FAMIS), have provided crucial insights into its therapeutic benefits researchgate.netoup.com. These studies demonstrated that this compound can improve exercise tolerance and attenuate clinical deterioration in patients with heart failure researchgate.net. In the context of acute myocardial infarction, early treatment with this compound has been shown to prevent left ventricular remodeling researchgate.netoup.com.

The research also highlighted this compound's potential as a preventative therapy for diabetic nephropathy, with findings indicating a reduction in 24-hour urine protein excretion, serum creatinine, and blood urea (B33335) nitrogen (BUN) when used in combination with other agents researchgate.net.

Table 1: Key Clinical Findings from this compound Studies (e.g., FAMIS and FEST)

Outcome MeasureThis compound GroupPlacebo GroupP-valueSource
Need for supplemental diuretic8%20%0.002 researchgate.net
Hospitalizations for worsening HF3%12%0.002 researchgate.net
Study discontinuations for worsening HF2%12%<0.001 researchgate.net
Improvement in NYHA Functional ClassImprovedWorsened0.008 researchgate.net
Improvement in dyspnoea symptomsImproved-0.017 researchgate.net
Improvement in fatigue symptomsImproved-0.019 researchgate.net
Prevention of LV remodeling post-MIYesNo- researchgate.netoup.com

Unexplored Research Avenues and Mechanistic Questions

Another critical area requiring further research is the underlying mechanism of rare acute liver injury associated with this compound and other ACE inhibitors nih.govresearchgate.net. Although a metabolite reaction in the liver has been proposed, the exact pathological pathway remains unknown and warrants detailed mechanistic studies nih.govresearchgate.net.

Additionally, a deeper understanding of this compound's cellular mechanisms, beyond its systemic hemodynamic effects, particularly in conditions like pressure-overload hypertrophy and heart failure, could provide valuable insights ahajournals.org. While studies have indicated that long-term this compound treatment is associated with a reduction in intracellular Ca2+ elevation and improved myocyte shortening, the comprehensive cellular mechanisms contributing to these beneficial effects are still uncertain ahajournals.org.

Potential for Novel this compound Derivatives and Analog Design

The unique phosphinate structure of this compound presents a promising scaffold for the design and development of novel ACE inhibitors nih.govfrontiersin.org. Research has already begun to explore various this compound derivatives and analogs, aiming to enhance their ACE inhibitory activity and reduce potential side effects nih.govnih.gov.

Computational approaches, such as docking studies, have been instrumental in predicting and validating the ACE inhibitory activity of these new derivatives nih.govnih.gov. Some analogs have demonstrated superior activity compared to this compound itself in in vitro studies nih.govnih.gov. The ability of the phosphinic acid group in fosinoprilat (B1673573) to mimic the tetrahedral intermediate of peptide hydrolysis and to effectively coordinate with the zinc atom at the ACE active site is a crucial structural feature exploited in analog design nih.govresearchgate.net.

Future research in this domain could focus on targeted structural modifications to optimize the binding affinity and selectivity of these derivatives for ACE, while minimizing off-target interactions nih.govresearchgate.net. This could lead to the development of new compounds with improved pharmacological profiles, potentially offering enhanced therapeutic benefits and reduced adverse reactions.

Advancing Understanding of RAAS and Related Systems Through this compound Studies

This compound's primary mode of action, the inhibition of ACE and subsequent suppression of the RAAS, has significantly advanced the understanding of this critical physiological system nih.govpediatriconcall.comdrugs.compatsnap.comdrugbank.comnews-medical.net. Studies involving this compound have provided detailed insights into how ACE inhibition influences various RAAS components, including plasma renin activity, angiotensin II levels, and aldosterone (B195564) secretion pediatriconcall.comdrugs.compatsnap.comdrugbank.com.

Research utilizing this compound, sometimes in conjunction with other RAAS modulators like aliskiren, has further elucidated the intricate feedback mechanisms within the RAAS, such as the observed rebound increase in renin levels following ACE inhibition nih.govresearchgate.net. Investigations into this compound's effects in specific physiological contexts, such as thyroid dysfunction, have also contributed to a broader understanding of the complex interplay between the RAAS and other endocrine or regulatory systems nih.govresearchgate.net.

Moreover, the unique dual elimination pathway of this compound has served as a valuable model for pharmacokinetic studies, particularly in understanding drug metabolism and excretion in individuals with compromised renal or hepatic function wikipedia.orgnih.govmdpi.comresearchgate.net. This has broadened the academic understanding of how drug pharmacokinetics can be influenced by systemic physiological conditions, thereby contributing to the development of more tailored therapeutic strategies.

Q & A

Q. What is the chemical structure and synthesis pathway of fosinopril, and how do these properties influence its pharmacokinetics?

this compound (C₃₀H₄₆NO₇P) is a phosphorus-containing ACE inhibitor synthesized via a multi-step reaction involving 4-cyclohexyl-L-proline, 4-phenylbutyl bromide, triethyl phosphonoacetate, isobutyraldehyde, and propionyl chloride . Its prodrug design (ester form) ensures improved lipophilicity for enhanced absorption, followed by hydrolysis to the active diacid metabolite (SQ 27,519) in vivo. The sodium salt formulation enhances solubility for oral administration. Pharmacokinetic studies show 32–36% oral absorption and 25–29% bioavailability, with dual renal/hepatic elimination pathways due to its unique phosphinic acid moiety .

Q. What validated analytical methods are recommended for quantifying this compound in bulk and biological matrices?

Reverse-phase HPLC (RP-HPLC) is widely validated for this compound quantification. Key parameters:

  • Column : C18, 250 mm × 4.6 mm, 5 µm
  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v)
  • Detection : UV at 210 nm
  • Linearity : 10–150 µg/mL (R² > 0.999)
  • Accuracy : 98–102% recovery across 50–150% spike levels .
    Microemulsion liquid chromatography (MELC) optimized via chemometric experimental design further resolves this compound from its active metabolite (fosinoprilat) in complex matrices .

Q. How does this compound interact with serum albumin, and what implications does this have for its pharmacodynamics?

this compound binds to bovine serum albumin (BSA) primarily at Site I (subdomain IIA) via static quenching, with a binding constant Kb=2.69×103to9.55×103M1K_b = 2.69 \times 10^3 \, \text{to} \, 9.55 \times 10^3 \, \text{M}^{-1}. The interaction involves van der Waals forces, hydrogen bonding, and hydrophobic interactions, inducing minor conformational changes in BSA. This moderate affinity suggests balanced tissue distribution and sustained plasma retention .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s efficacy across preclinical models (e.g., radiation nephropathy vs. hypertension)?

In radiation nephropathy studies, this compound’s efficacy diverged from other ACE inhibitors (e.g., lisinopril) due to its weaker correlation between plasma renin activity (PRA) and azotemia mitigation (τ=0.56\tau = 0.56, p=0.010p = 0.010). Post-hoc analysis revealed confounding variables (e.g., dose equivalency, renal clearance pathways). A factorial design with stratified randomization by renal function and ACE inhibitor potency is recommended to isolate mechanism-specific effects .

Q. What methodological considerations are critical when comparing this compound with calcium channel blockers (CCBs) in diabetic hypertensive patients?

The FACET trial (N=380) used open-label this compound (20 mg/day) vs. amlodipine (10 mg/day) with prospectively defined cardiovascular endpoints. Key design elements:

  • Inclusion criteria : NIDDM, BP >140/90 mmHg, no prior cardiovascular events.
  • Outcome adjustment : Cox regression for hazard ratios (HR=0.49, 95% CI=0.26–0.95).
  • Bias mitigation : Blinded endpoint adjudication and intention-to-treat analysis.
    this compound reduced major vascular events (14 vs. 27 cases) despite comparable BP control, highlighting pleiotropic benefits beyond antihypertensive action .

Q. How does this compound’s dual elimination pathway impact dosing in pediatric vs. adult populations?

In children (6–16 years), this compound’s dose-response curve plateaus at 0.1 mg/kg, lower than adult doses (20–40 mg/day). Pharmacokinetic studies attribute this to enhanced hepatic metabolism and reduced renal clearance dependence, minimizing accumulation in renal impairment. Dose escalation trials should prioritize therapeutic drug monitoring (TDM) to avoid overdosing .

Q. What molecular strategies improve this compound’s stability and bioavailability for formulation research?

β-cyclodextrin inclusion complexes enhance this compound’s solubility and photostability. Freeze-dried formulations achieve amorphous dispersion with:

  • FTIR confirmation : Propanoyloxy-propoxy group encapsulation.
  • DSC data : Melting point shift from 148°C (pure drug) to 82°C (complex).
  • XRD : Reduced crystallinity (peak broadening at 2θ=12°–25°) .

Data Contradictions and Resolution

Q. Why do network meta-analyses rank this compound inconsistently in proteinuria reduction?

SUCRA rankings from RCTs show this compound + amlodipine as superior to monotherapy (SUCRA=85%) , contradicting monotherapy trials. Heterogeneity arises from:

  • Population differences : Hypertensive vs. diabetic nephropathy.
  • Endpoint variability : UAER reduction vs. serum creatinine doubling.
    Fixed-effects models with subgroup analysis by renal pathology are advised.

Q. How does this compound’s renal protection in primary glomerulonephritis compare to CCBs?

A 3-year randomized trial (N=241) showed this compound reduced primary endpoints (doubled creatinine/dialysis) by 47% vs. nifedipine GITS (OR=0.47, p=0.01p=0.01). Mechanism:

  • Proteinuria reduction : 57% vs. 7% increase with CCBs.
  • Systolic BP control : 4–6 mmHg lower in this compound arm.
    Confounding factors (e.g., baseline proteinuria) were adjusted via ANCOVA .

Methodological Recommendations

  • Preclinical studies : Use MELC for metabolite separation and isothermal titration calorimetry (ITC) for protein-binding quantification .
  • Clinical trials : Stratify by renal/hepatic function and employ adaptive designs for dose optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
fosinopril
Reactant of Route 2
fosinopril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.